N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-methoxyacetamide
Description
This compound features a thieno[3,4-c]pyrazol core modified with a 5,5-dioxo group and a phenyl substituent at position 2. The acetamide group at position 3 is substituted with a methoxy moiety, distinguishing it from other analogues. Its molecular formula is inferred as C₁₇H₁₆N₃O₄S (based on structural analysis), with a molecular weight of ~366.39 g/mol.
Properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-21-7-13(18)15-14-11-8-22(19,20)9-12(11)16-17(14)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFBUYOBICYNIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-methoxyacetamide typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method includes the reaction of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thieno[3,4-c]pyrazole intermediates . These intermediates are then further reacted with methoxyacetyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyacetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-methoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares its core structure with several derivatives, differing primarily in the acetamide substituent. Key analogues include:
Physicochemical Properties
- Polarity and Solubility : The methoxy group in the target compound likely improves aqueous solubility compared to the phenyl analogue (CAS 681266-13-7), which is more lipophilic due to its aromatic substituent . The piperazinyl derivative (CAS 899989-18-5) may exhibit intermediate solubility due to its polar acetylpiperazine moiety .
- logP Predictions :
- Target compound: ~1.2 (estimated using fragment-based methods).
- Phenyl analogue: ~2.5 (higher lipophilicity).
- Piperazinyl derivative: ~0.8 (lower due to polar groups).
Biological Activity
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-methoxyacetamide is a complex organic compound belonging to the thienopyrazole class. Its unique structure includes a thieno[3,4-c]pyrazole moiety and various functional groups that contribute to its potential biological activity. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H20N4O4S, with a molecular weight of approximately 424.47 g/mol. The compound features multiple functional groups including amides and a thieno[3,4-c]pyrazole framework which are crucial for its biological interactions.
Biological Activities
Preliminary studies suggest that this compound exhibits significant biological activities:
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation markers in various in vitro models.
- Antitumor Properties : Early investigations indicate that it may inhibit tumor cell proliferation through apoptosis induction.
- Analgesic Effects : Its analgesic properties have been suggested based on preliminary pain response assays.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in inflammatory and cancer pathways.
Potential Pathways
- Inhibition of Pro-inflammatory Cytokines : The compound may reduce levels of cytokines like TNF-alpha and IL-6.
- Induction of Apoptosis : It could activate caspases leading to programmed cell death in cancer cells.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's activity profile, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N-{5-bromo-thieno[3,4-c]pyrazole} | 16903-X | Halogenated variant with varying reactivity |
| N-{5-fluoro-thieno[3,4-c]pyrazole} | 4579-X | Fluorinated derivative with distinct biological properties |
| N-{5-benzyl-thieno[3,4-c]pyrazole} | 1234567-X | Contains a benzyl substituent affecting its pharmacokinetics |
These compounds share the thienopyrazole core but differ in substituents that influence their chemical properties and biological activities.
Future Directions
Given the promising preliminary findings regarding the biological activities of this compound, further research is warranted:
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound will provide insights into its therapeutic potential.
- Clinical Trials : Initiating phase I clinical trials could evaluate safety and efficacy in human subjects.
- Structural Modifications : Exploring analogs with modified substituents may enhance biological activity or selectivity for specific targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
